molecular formula C16H16O6 B1262315 Griseophenone C

Griseophenone C

Cat. No. B1262315
M. Wt: 304.29 g/mol
InChI Key: XZDCIORWACLZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Griseophenone C is a member of benzophenones.

Scientific Research Applications

  • Biosynthesis and Mechanism Studies :

    • Griseofulvin, a related compound to Griseophenone C, has been studied for its anti-fungal properties and potential applications in anti-viral and anti-cancer therapies. The biosynthesis mechanism involves a P450 enzyme, GsfF, catalyzing the oxidative cyclization of Griseophenone B to form Griseofulvin. This process has been elucidated using density functional theory (DFT) (Grandner, Cacho, Tang, & Houk, 2016).
    • Another study focused on the entire biosynthetic pathway of Griseofulvin, including the characterization of enzymes such as GsfA and GsfF, which are involved in the biosynthesis starting from malonyl-CoA. The findings have implications for the production of natural products like Griseofulvin (Cacho, Chooi, Zhou, & Tang, 2013).
  • Structural Analysis :

    • Research on Griseophenone B and Griseophenone C involved their isolation from the marine-derived fungus Penicillium sacculum. The study provided the first report of the NMR data of Griseophenone C, contributing to the understanding of its chemical structure and properties (Hu, 2012).
  • Pharmacological Applications :

    • Although not directly related to Griseophenone C, studies on glucocorticoid receptors (GR) and their ligands have shown relevance in understanding the broader context of drug design and potential therapeutic applications. Research into GR-mediated gene regulation, resistance mechanisms in cancer cells, and the development of selective GR modulators provides insights that could be pertinent to the study and application of compounds like Griseophenone C (Schlossmacher, Stevens, & White, 2011); (Timmermans, Souffriau, & Libert, 2019).
  • Gene Expression and Molecular Mechanisms :

    • Research into the molecular mechanisms of gene expression modulation by glucocorticoids and their receptors can indirectly inform the potential pathways and targets for compounds like Griseophenone C. Studies have revealed the complexities of GR signaling and its impact on health and disease (Kadmiel & Cidlowski, 2013).

properties

Product Name

Griseophenone C

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

(2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxy-2-methoxy-6-methylphenyl)methanone

InChI

InChI=1S/C16H16O6/c1-8-4-9(17)5-13(22-3)14(8)16(20)15-11(18)6-10(21-2)7-12(15)19/h4-7,17-19H,1-3H3

InChI Key

XZDCIORWACLZKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)OC)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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